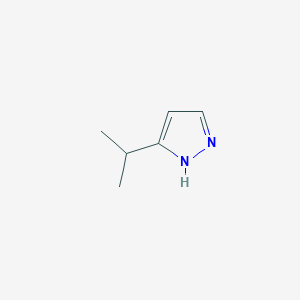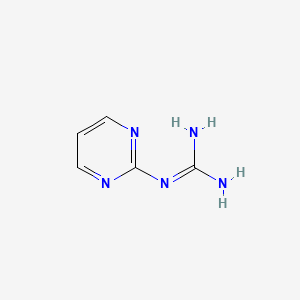![molecular formula C32H62N2O9S B1357174 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate CAS No. 313223-04-0](/img/structure/B1357174.png)
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate
Übersicht
Beschreibung
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate is a zwitterionic detergent widely used in biochemical and molecular biology research. It is known for its ability to solubilize membrane proteins and maintain their native state, making it an essential tool in protein purification and analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate involves the reaction of cholic acid with 3-dimethylaminopropylamine, followed by sulfonation with propane sultone. The reaction typically occurs under mild conditions to preserve the integrity of the cholic acid structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency, which are crucial for its application in sensitive biochemical assays .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It is stable under a wide range of pH conditions (2 to 12) and does not easily undergo oxidation or reduction .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids or bases for pH adjustments and various salts for ionic strength modulation. The compound is often used in aqueous solutions, where it forms micelles that facilitate the solubilization of hydrophobic proteins .
Major Products
The major products formed from reactions involving this compound are typically modified proteins or protein complexes that retain their functional activity. This makes it invaluable in studies requiring active protein samples .
Wissenschaftliche Forschungsanwendungen
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate has a broad range of applications in scientific research:
Chemistry: Used in the solubilization and stabilization of proteins and enzymes for various assays.
Biology: Facilitates the study of membrane proteins and receptors by maintaining their native state.
Medicine: Employed in the purification of therapeutic proteins and in diagnostic assays.
Industry: Utilized in the production of biopharmaceuticals and in the formulation of biochemical reagents .
Wirkmechanismus
The compound exerts its effects by forming micelles in aqueous solutions, which encapsulate hydrophobic regions of proteins, thereby solubilizing them. This micellar action prevents protein aggregation and maintains the proteins in a functional state. The zwitterionic nature of the compound ensures that it does not interfere with the protein’s charge, preserving its native conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate
- **3-[(3-Cholamidopropyl)dimethylammonio]-1-butanesulfonate
Uniqueness
Compared to similar compounds, 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate has a higher critical micelle concentration, making it easier to remove from solutions by dialysis. Its zwitterionic nature provides a balance between hydrophobic and hydrophilic interactions, making it particularly effective in solubilizing membrane proteins without denaturing them .
Eigenschaften
IUPAC Name |
3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O7S.2H2O/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36;;/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41);2*1H2/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEAAJYXOVMMAE-RIHCNFJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583453 | |
| Record name | 3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313223-04-0 | |
| Record name | 3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does CHAPS affect the stability of proteins?
A: Research suggests that CHAPS can have varied effects on protein stability depending on factors like concentration and temperature. In a study investigating the impact of different detergents on pepper leaf proteins, CHAPS, particularly at elevated temperatures and concentrations nearing its critical micellar concentration, was shown to have a destabilizing effect. [] This destabilization is hypothesized to stem from alterations in hydrophobic interactions. []
Q2: Are there any applications of CHAPS in structural biology research?
A: Absolutely. CHAPS has proven beneficial in maintaining the solubility and stability of proteins during structural studies. For instance, researchers successfully determined the solution structure of eukaryotic translation initiation factor 4E (eIF4E), a 25 kDa protein, while it was in a CHAPS micelle environment. [] This highlights the utility of CHAPS in enabling structural investigations of proteins within a solubilized and stabilized state.
Q3: How does the presence of CHAPS in protein samples affect downstream analyses like protein extraction?
A: CHAPS is commonly employed in protein extraction protocols. In a proteomic study focusing on cold tolerance in strawberry cultivars, researchers utilized a buffer containing 2% CHAPS for isoelectric focusing (IEF) during protein extraction from crown tissue samples. [] This underscores the compatibility of CHAPS with protein extraction procedures and its role in solubilizing proteins for subsequent analyses.
Q4: Beyond protein studies, are there other research areas where CHAPS proves useful?
A: Yes, CHAPS finds application in parasitology research as well. In a study exploring diagnostic methods for intestinal capillariasis, researchers utilized a lysis buffer containing 4% CHAPS when preparing crude antigens from Trichinella spiralis adult worms. [] This application highlights the utility of CHAPS in lysing cells and solubilizing cellular components, making it a valuable tool in antigen preparation for parasitology studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)








